molecular formula C13H15BClNO2 B581873 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1212021-11-8

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No. B581873
CAS RN: 1212021-11-8
M. Wt: 263.528
InChI Key: AAZQJHZPPYLORA-UHFFFAOYSA-N
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Description

“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” is a chemical compound with the molecular formula C13H15BClNO2 . It is commonly used in the preparation of various pharmaceutical and chemical intermediates .


Synthesis Analysis

The synthesis of “3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” can be achieved from 3-CHLORO-5-IODOBENZONITRILE and Bis(pinacolato)diboron .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a boron atom, which is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 361.1±32.0 °C and a predicted density of 1.16±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Wu et al. (2021) synthesized compounds including a variant of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and characterized their structure using spectroscopy and X-ray diffraction. They performed conformation analysis and DFT calculations to understand the molecular structure, which was consistent with crystallographic data (Wu et al., 2021).

Crystallography and DFT Studies

  • Huang et al. (2021) discussed the synthesis of related boric acid ester intermediates, confirming their structures through various spectroscopic methods and X-ray diffraction. They also conducted DFT studies to compare with X-ray data and explored molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Application in Borylation Reactions

  • Takagi and Yamakawa (2013) investigated the synthesis of arenes using a Pd-catalyzed borylation method involving a compound similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This method proved particularly effective for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).

Fluorescence Probes for Hydrogen Peroxide Detection

  • Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including variants of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, for detecting hydrogen peroxide. Their study revealed insights into the molecular interactions and fluorescence response mechanisms (Lampard et al., 2018).

Molecular Structure Analysis

  • Liao et al. (2022) confirmed the structure of a similar compound by spectroscopic methods and X-ray diffraction, using density functional theory to calculate the molecular structure, aligning with X-ray diffraction results (Liao et al., 2022).

Microwave-Assisted Synthesis

  • Rheault et al. (2009) explored the microwave-assisted synthesis of benzimidazoles, using a compound structurally related to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This approach led to various heteroaryl-substituted benzimidazoles (Rheault et al., 2009).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZQJHZPPYLORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682231
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

CAS RN

1212021-11-8
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-cyanophenylboronic acid, pinacol ester
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